Ethylmagnesium iodide
Description
Historical Trajectories in Organomagnesium Chemistry
The journey of organomagnesium chemistry is a compelling narrative of scientific inquiry and discovery that fundamentally altered the landscape of chemical synthesis.
In 1900, the French chemist François Auguste Victor Grignard, while working at the University of Lyon, made a groundbreaking discovery. observervoice.comthermofisher.com He found that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. observervoice.com This discovery, which came to be known as the Grignard reagent, provided a novel and versatile method for forming carbon-carbon bonds. timepath.org The immense impact of this work on synthetic organic chemistry was recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. observervoice.comtimepath.orgwikipedia.org
Since Grignard's initial discovery, the synthesis and application of these reagents have undergone significant evolution. The classical method involves the reaction of an organic halide with magnesium metal in an anhydrous ether like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgacs.org The exclusion of water is critical as Grignard reagents are highly reactive towards protic solvents. brainly.comwikipedia.org
Over the years, numerous advancements have been made to improve the preparation and broaden the scope of Grignard reagents. These include the use of activating agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction on the surface of the magnesium metal. wikipedia.org Furthermore, the development of "turbo-Grignards" and heterometal-modified Grignard reagents has allowed for enhanced reactivity and selectivity in various chemical transformations. wikipedia.org The applications of Grignard reagents have expanded far beyond the initial synthesis of alcohols to include the creation of complex molecules, natural products, and pharmaceuticals. numberanalytics.comthermofisher.com
Contemporary Significance of Grignard Reagents in Organic Synthesis
Despite being over a century old, Grignard reagents remain a vital and widely used tool in modern organic synthesis. numberanalytics.com Their enduring significance stems from their versatility, reliability, and the straightforward nature of the reactions they undergo. tutorchase.com They are instrumental in the synthesis of a vast array of organic compounds, including alcohols, carboxylic acids, and other functional groups. numberanalytics.comthermofisher.com
The ability to form carbon-carbon bonds with a high degree of control is a central challenge in organic chemistry, and Grignard reagents provide an elegant and effective solution. tutorchase.com Their application is a cornerstone of many synthetic strategies, from academic research laboratories to large-scale industrial processes for producing pharmaceuticals and other fine chemicals. numberanalytics.comacs.org The continued development of new applications and modifications of Grignard reagents underscores their lasting importance in the field. acs.org
Specific Focus: Ethylmagnesium Iodide as a Prototypical Grignard Reagent
This compound (C2H5MgI) serves as a classic and prototypical example of a Grignard reagent. It is typically prepared by the reaction of ethyl iodide with magnesium metal in an anhydrous ether solvent. brainly.com Like other Grignard reagents, it is a strong nucleophile and a strong base.
Its utility is demonstrated in a variety of fundamental organic transformations. For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. infinitylearn.comdoubtnut.com The reaction with formaldehyde (B43269) yields a primary alcohol. doubtnut.com Furthermore, its reaction with carbon dioxide, followed by hydrolysis, produces propanoic acid. tardigrade.in When treated with water or other protic compounds, this compound reacts to form ethane (B1197151). quora.comshaalaa.com These reactions highlight the characteristic reactivity of Grignard reagents and establish this compound as a foundational tool for introducing an ethyl group into a molecule.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C2H5IMg |
| Appearance | Colorless liquid, typically in an anhydrous ether solution. |
| Solubility | Soluble in organic solvents. |
| Reactivity | Highly reactive, especially with water and air. |
Interactive Data Table: Common Reactions of this compound
| Reactant | Product after Hydrolysis | Reference |
| Formaldehyde | Primary Alcohol (Propan-1-ol) | doubtnut.com |
| Acetaldehyde (B116499) | Secondary Alcohol (Butan-2-ol) | infinitylearn.com |
| Carbon Dioxide | Carboxylic Acid (Propanoic Acid) | tardigrade.in |
| Water | Alkane (Ethane) | quora.com |
| Propylamine | Ethane | doubtnut.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H5IMg |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
magnesium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
STAZWYIIWZTYKT-UHFFFAOYSA-M |
SMILES |
C[CH2-].[Mg+2].[I-] |
Canonical SMILES |
C[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethylmagnesium Iodide
Classical Grignard Synthesis from Ethyl Iodide and Magnesium
The traditional synthesis of ethylmagnesium iodide involves the reaction of ethyl iodide with magnesium metal. brainly.in This method, discovered by Victor Grignard, remains a fundamental procedure in synthetic organic chemistry. alfa-chemistry.comvapourtec.com
Mechanistic Considerations in Grignard Reagent Formation
The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal. byjus.com The mechanism is thought to involve single electron transfer (SET) steps. alfa-chemistry.com Initially, an electron is transferred from the magnesium to the ethyl iodide, forming an ethyl radical and a magnesium iodide radical anion. A second electron transfer or radical coupling then leads to the formation of this compound. utexas.edu The reaction is often subject to an induction period, a delay before the reaction initiates, which is associated with the removal of the passivating magnesium oxide layer on the metal surface. mt.comwikipedia.org
Optimization Protocols for Reaction Efficiency and Yield
Several factors can be manipulated to optimize the yield and efficiency of this compound synthesis:
Magnesium Activation: The magnesium metal is typically covered with a layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Activating the magnesium is crucial and can be achieved by methods such as grinding the magnesium turnings to expose a fresh surface, or by using chemical activators like a small amount of iodine, 1,2-dibromoethane (B42909), or a pre-formed Grignard reagent. wikipedia.orgquora.com
Slow Addition of Ethyl Iodide: Adding the ethyl iodide slowly to the magnesium suspension helps to control the exothermic reaction and prevent side reactions, such as Wurtz coupling, where two ethyl groups couple to form butane (B89635). alfa-chemistry.comacs.org
Temperature Control: The reaction is often initiated with gentle heating. youtube.com Once started, the exothermic nature of the reaction may require cooling to maintain a steady rate and prevent side reactions. numberanalytics.com
Stirring: Efficient stirring is important to ensure good contact between the reactants. acs.orgnumberanalytics.com
Modern and Specialized Preparative Approaches
While the classical batch synthesis is widely used, modern methods focus on improving safety, control, and scalability.
Investigation of Initiator and Additive Effects in Grignard Formation
Research continues into optimizing the initiation of Grignard reactions. The use of various initiators can significantly reduce or eliminate the induction period. Common initiators include iodine, which is thought to clean the magnesium surface, and 1,2-dibromoethane, which reacts to form ethene gas and magnesium bromide, visually indicating the start of the reaction. wikipedia.org The addition of lithium chloride (LiCl) can lead to the formation of "turbo-Grignards," which exhibit enhanced reactivity and can be prepared in non-ethereal solvents like toluene. vapourtec.com
Continuous Flow Synthesis Techniques for this compound
Continuous flow chemistry offers significant advantages for the synthesis of Grignard reagents, including this compound. researchgate.net In a flow setup, the reagents are continuously pumped through a reactor, often a packed-bed column containing magnesium. vapourtec.com
Key advantages of continuous flow synthesis include:
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with the highly exothermic nature of the reaction. vapourtec.comacs.org
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, providing better temperature control. researchgate.netacs.org
Increased Efficiency and Yield: Flow systems can lead to higher yields and purity by minimizing side reactions. acs.org Full conversion of the halide can often be achieved in a single pass. acs.org
Scalability: Scaling up the production is more straightforward than in batch processes. researchgate.net
On-Demand Production: Grignard reagents can be generated and used in-situ, avoiding the need for storage of these sensitive compounds. vapourtec.com
Studies have demonstrated the successful continuous synthesis of Grignard reagents with yields ranging from 89–100% on a laboratory scale. acs.org These systems can also incorporate inline monitoring techniques, such as ReactIR, to analyze the reaction in real-time. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large | Small |
| Heat Transfer | Less efficient | Highly efficient |
| Safety | Higher risk of runaway reactions | Inherently safer |
| Scalability | Challenging | More straightforward |
| Control | Less precise | Precise control over parameters |
Mechanochemical Approaches for Organomagnesium Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and environmentally benign alternative for the synthesis of organomagnesium compounds, including Grignard reagents like this compound. organic-chemistry.orgresearchgate.net Traditional solution-based methods for preparing these reagents necessitate the use of dry organic solvents, often under strict inert-gas conditions, which can be both costly and challenging to manage on an industrial scale. organic-chemistry.orgdntb.gov.ua Mechanochemical synthesis, typically performed in a ball mill, circumvents many of these limitations by enabling reactions in a solvent-free or low-solvent environment and even in the presence of air. organic-chemistry.orgresearchgate.net
The core principle of this methodology involves the mechanical activation of magnesium metal, breaking down its passivating oxide layer and exposing a fresh, reactive surface to the organic halide. wikipedia.org This process has been successfully applied to generate a variety of organomagnesium nucleophiles from aryl and alkyl halides for use in subsequent organic transformations. organic-chemistry.orgresearchgate.net
Research Findings on Mechanochemical Grignard Synthesis
Research has demonstrated that ball milling is an efficient and robust technique for preparing Grignard reagents. In a typical procedure, magnesium turnings and an organic halide are milled together, often with a small amount of a liquid additive like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME) to facilitate the reaction. organic-chemistry.org After the initial milling period to form the organomagnesium species, an electrophile can be added directly to the milling jar for a subsequent reaction, creating a one-pot synthesis pathway. organic-chemistry.org
Studies have shown that this approach is applicable to a wide range of transformations, including:
Nucleophilic additions: Mechanochemically generated Grignard reagents readily react with various electrophiles such as aldehydes, ketones, esters, and nitriles. organic-chemistry.orgnih.gov
Carbon-Silicon Bond Formation: The reagents can be used in reactions with chlorosilanes, often catalyzed by copper iodide, to form Si-C bonds. nih.gov
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions can be performed using these in-situ generated organomagnesium compounds. organic-chemistry.org
A significant advantage of the mechanochemical method is its applicability to poorly soluble aryl halides, which are difficult to process using conventional solution-based protocols. organic-chemistry.orgnih.gov Furthermore, researchers have used near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to provide direct evidence for the formation of magnesium-based carbon nucleophiles under these solvent-free conditions. organic-chemistry.org
The following table summarizes representative results from a study on the mechanochemical synthesis of organomagnesium nucleophiles and their subsequent reaction with benzaldehyde (B42025).
Table 1: Mechanochemical Synthesis and Subsequent Nucleophilic Addition
| Organic Halide (1.5 equiv) | Additive (µL) | Product | Yield (%) |
|---|---|---|---|
| Bromobenzene | THF (10) | Diphenylmethanol | 95 |
| Iodobenzene | THF (10) | Diphenylmethanol | 96 |
| Chlorobenzene | THF (10) | Diphenylmethanol | 82 |
| 4-Bromobiphenyl | None (High Temp) | (4-biphenylyl)phenylmethanol | 85 |
Data synthesized from research findings on the mechanochemical synthesis of magnesium-based carbon nucleophiles. nih.gov
While the direct mechanochemical synthesis of this compound from ethyl iodide has been less specifically detailed in broad studies focusing on aryl halides, the principles and established procedures are generally applicable. The technique has also been explored for the activation of other alkaline earth metals, such as barium, for the generation of organobarium nucleophiles, highlighting the unique reactivity that mechanochemical conditions can provide. nih.gov For instance, the Barbier-type arylation of ketones using mechanochemically generated aryl barium reagents was successful where using magnesium under similar conditions led to the formation of competing byproducts. nih.gov
This methodology represents a significant advancement in the synthesis of organometallic reagents, offering a more sustainable and efficient route for the preparation of valuable compounds like this compound.
Elucidation of Reaction Mechanisms Involving Ethylmagnesium Iodide
Fundamental Mechanistic Pathways of Grignard Reactions
Grignard reactions, including those with ethylmagnesium iodide, are known to proceed through two primary mechanistic pathways: a polar (nucleophilic) addition mechanism and a single electron transfer (SET) or radical mechanism. wikipedia.orgacs.org These pathways are not always mutually exclusive and can occur concurrently. acs.org
Polar (Nucleophilic) Addition Mechanisms
The classical and most commonly depicted mechanism for Grignard reactions is the polar or nucleophilic addition pathway. wikipedia.orgchemistrysteps.com In this mechanism, the carbon atom of the ethyl group in this compound, which is bonded to the electropositive magnesium atom, acts as a nucleophile. wikipedia.orgbyjus.com This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group in substrates like aldehydes or ketones. chemistrysteps.comyoutube.com
The reaction is believed to proceed through a cyclic transition state, often a six-membered ring, involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.orgbyjus.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the ethyl group. The initial product is a magnesium alkoxide, which is then hydrolyzed in a subsequent workup step to yield the final alcohol product. chemistrysteps.com
The composition of the Grignard reagent in solution, governed by the Schlenk equilibrium, can influence the specifics of the polar mechanism. wikipedia.orgsci-hub.ru The Schlenk equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgadichemistry.com Both the monomeric RMgX and the dimeric or oligomeric species present in solution can be the active nucleophilic agent. acs.orgthieme-connect.de
Single Electron Transfer (SET) / Radical Mechanisms
An alternative to the polar mechanism is the single electron transfer (SET) pathway, which involves the formation of radical intermediates. wikipedia.orgacs.org Evidence for this mechanism comes from the detection of radical coupling side products in some Grignard reactions. wikipedia.org In the SET mechanism, an electron is transferred from the Grignard reagent to the substrate, typically a ketone, to form a radical anion (ketyl). wikipedia.orgacs.org This initial electron transfer is followed by the collapse of the radical pair to form the product.
The likelihood of a Grignard reaction proceeding via an SET mechanism is dependent on the nature of the substrate. wikipedia.org Substrates with low reduction potentials, such as aromatic ketones, are more prone to accept an electron and undergo reaction via the SET pathway. acs.org For instance, the reaction of Grignard reagents with benzophenone (B1666685) has been shown to proceed through a radical mechanism, while reactions with benzaldehyde (B42025) tend to follow a nucleophilic addition pathway. acs.org
Concurrent and Competing Mechanistic Pathways
In many cases, the polar and SET mechanisms are not mutually exclusive and can operate in competition with each other. acs.org The dominant pathway is a nuanced function of the specific reactants and reaction conditions. acs.org Factors that influence this competition include the structure of the Grignard reagent, the nature of the substrate, the solvent, and the presence of any additives. acs.orgacs.org
Computational studies have suggested that the choice between a polar and a radical pathway is highly dependent on the substrate, with the reduction potential of the carbonyl compound being a critical parameter. wikipedia.org For example, reactions with aliphatic aldehydes are thought to favor the nucleophilic pathway, whereas substrates with lower reduction potentials like aromatic or conjugated aldehydes and ketones can exhibit competition between the two pathways. acs.org
Structural and Environmental Influences on Mechanism
The mechanistic course of a Grignard reaction with this compound is significantly influenced by both the structure of the reactants and the reaction environment. These factors can dictate the reactivity of the Grignard reagent and the selectivity of the reaction.
Halide Ligand Effects on Reactivity and Selectivity (Specifically Iodide)
The nature of the halogen in the Grignard reagent (RMgX) plays a crucial role in its reactivity and the position of the Schlenk equilibrium. acs.orgsci-hub.ru While the provided search results offer general principles on the effect of halides, specific quantitative data on the iodide ligand's effect on this compound's reactivity and selectivity in these mechanistic pathways is not explicitly detailed. However, it is known that the order of reactivity for alkyl halides in forming Grignard reagents is generally RI > RBr > RCl, with alkyl fluorides being largely unreactive. adichemistry.com This suggests that the carbon-iodine bond is the most easily cleaved, which could influence the subsequent reactivity of the formed this compound. The electronegativity and size of the halogen atom affect the Lewis acidity of the magnesium center and the polarity of the carbon-magnesium bond, which in turn influences the reagent's behavior in solution and its reaction pathway. acs.org
Substrate Structural Features and Electronic Effects
The structure and electronic properties of the substrate are paramount in determining the reaction mechanism. thieme-connect.de Steric hindrance in the substrate can significantly impact the accessibility of the electrophilic center to the nucleophilic Grignard reagent. numberanalytics.comnih.gov Highly hindered substrates may favor the SET mechanism or lead to side reactions like reduction.
Electronic effects also play a critical role. Electron-withdrawing groups on the substrate can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups can decrease the electrophilicity. The relative reactivity of carbonyl compounds towards nucleophilic addition by a Grignard reagent like this compound generally follows the order: formaldehyde (B43269) > aldehydes > ketones. sarthaks.com This order is influenced by both steric and electronic factors.
The Schlenk Equilibrium and Aggregation States of Organomagnesium Species in Solution
The behavior of this compound in solution is governed by the complex Schlenk equilibrium. This equilibrium describes the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium halide species. wikipedia.orglibretexts.org The position of this equilibrium and the aggregation state of the organomagnesium species are significantly influenced by the solvent, concentration, and temperature. wikipedia.orglibretexts.org
The fundamental Schlenk equilibrium is represented as:
2 RMgX ⇌ MgR₂ + MgX₂
In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents exist as a mixture of these species. wikipedia.orglibretexts.org The magnesium center is typically coordinated by solvent molecules, forming complexes such as RMgXL₂, where L is an ether molecule. wikipedia.org This solvation plays a crucial role in stabilizing the organomagnesium compounds. wikipedia.orgacs.org
In diethyl ether, ethylmagnesium bromide and iodide are primarily monomeric at concentrations below 0.1 M. sci-hub.ru As the concentration increases, association into dimeric and higher oligomeric forms becomes more prevalent. libretexts.orgsci-hub.ru Conversely, in a more strongly coordinating solvent like THF, ethylmagnesium bromide shows almost no association, even at concentrations where it would be associated in diethyl ether. caltech.edu
The addition of certain reagents can shift the Schlenk equilibrium. For instance, adding dioxane to an ethereal solution of a Grignard reagent leads to the precipitation of MgX₂(dioxane)₂, driving the equilibrium towards the formation of the dialkylmagnesium compound (R₂Mg). wikipedia.orgwikipedia.org
Table 1: Influence of Solvent on the Schlenk Equilibrium of Grignard Reagents
| Solvent | Predominant Species | Degree of Association | Reference |
|---|---|---|---|
| Diethyl Ether | RMgX | Monomeric at <0.1 M, Dimeric/Oligomeric at higher concentrations | libretexts.orgsci-hub.ru |
| Tetrahydrofuran (THF) | RMgX | Predominantly monomeric | libretexts.orgcaltech.edu |
| Dioxane | R₂Mg | Drives equilibrium to form dialkylmagnesium | wikipedia.orgwikipedia.org |
Solvation dynamics are a key factor in the mechanisms of reactions involving Grignard reagents. acs.orgresearchgate.net Computational studies on methylmagnesium chloride in THF have revealed that the solvent is not merely a passive medium but an active participant in the reaction mechanism. researchgate.net The transformation of CH₃MgCl into MgCl₂ and Mg(CH₃)₂ proceeds through the formation of chlorine-bridged dinuclear species. researchgate.net
The number of solvent molecules coordinating to the magnesium centers can vary, leading to multiple, energetically similar solvated structures. researchgate.net For ligand exchange to occur, a symmetrically solvated dinuclear species must evolve into a less stable, asymmetrically solvated one. researchgate.net This process facilitates the cleavage and formation of Mg-Cl and Mg-C bonds. researchgate.net The dynamic nature of the solvent contributes to a relatively flat free energy profile for the Schlenk equilibrium. researchgate.net
The exchange of ligands is a fundamental aspect of the Schlenk equilibrium. Studies using labeled magnesium have demonstrated complete isotopic exchange between magnesium bromide and ethylmagnesium bromide, confirming the dynamic nature of this equilibrium. caltech.edu Similarly, complete exchange of ethyl groups has been observed between ethylmagnesium bromide and diethylmagnesium. caltech.edu
The aggregation state of the Grignard reagent significantly impacts its reactivity. While a definitive and universally applicable reactivity profile is challenging to establish due to the complexity of the Schlenk equilibrium, some general trends have been observed.
It is often considered that the monomeric form of the Grignard reagent is the most reactive species in nucleophilic additions. However, the dimeric and oligomeric species are also reactive and may participate in or even dominate certain reaction pathways. The exact nature of the reactive species is highly dependent on the specific substrate and reaction conditions.
Computational studies suggest that for the Grignard reaction, a dimeric structure with two pentacoordinated magnesium centers can be highly reactive. acs.org The ease of exchange between terminal and bridging ligands, facilitated by the solvent, is central to this chemistry. acs.org The reactivity is also influenced by the degree of solvation; increased solvation can decrease the Mg-C bond dissociation energy, particularly when a substrate is coordinated to the magnesium. acs.org
Catalytic Effects in this compound Reactions
The reactivity of this compound can be significantly enhanced and modified through the use of catalysts. Transition metals and Lewis acid additives are commonly employed to promote specific transformations.
Iron salts have emerged as cost-effective and environmentally benign catalysts for a variety of cross-coupling reactions involving Grignard reagents. nih.gov Iron-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. nih.gov
For instance, iron(III) chloride can catalyze the cross-coupling of alkyl Grignard reagents, including those with β-hydrogens, with aryl chlorobenzenesulfonates. nih.gov This method allows for the synthesis of alkyl-substituted benzenesulfonate (B1194179) esters with high efficiency and chemoselectivity. nih.gov The reaction proceeds under mild conditions and tolerates the sensitive sulfonate ester moiety. nih.gov
Iron catalysts are also effective in the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates to produce conjugated enynes. organic-chemistry.org The addition of lithium salts, such as LiBr, has been found to accelerate these reactions. organic-chemistry.org The proposed mechanism involves the reduction of FeCl₃ to a low-valent iron species that facilitates oxidative addition and reductive elimination steps. organic-chemistry.org Furthermore, iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents, which can be prepared from Grignard reagents, has been demonstrated. organic-chemistry.org
The active species in these iron-catalyzed reactions is often a subject of investigation, with proposed oxidation states for iron ranging from Fe(-II) to Fe(III). acs.org
Lewis acid additives can significantly influence the course of Grignard reactions. Zinc chloride (ZnCl₂) is a notable example, often used to improve the efficiency and selectivity of additions to carbonyl compounds and nitriles. nih.govorganic-chemistry.org
In the reaction of Grignard reagents with aromatic nitriles, catalytic amounts of ZnCl₂ have been shown to be more effective than stoichiometric amounts. nih.govrsc.org The addition of ZnCl₂ leads to the in situ generation of more reactive zinc(ii)ate species. nih.govrsc.org This catalytic system facilitates the Grignard addition to afford ketones after hydrolysis in good yields under mild conditions. nih.gov
Similarly, the ZnCl₂-catalyzed alkylation of ketones and aldimines with Grignard reagents proceeds with high efficiency. organic-chemistry.org The in situ formation of trialkylzinc(II) ate complexes (R₃ZnMgCl) is believed to be responsible for the enhanced reactivity and reduction of side products. organic-chemistry.org The proposed mechanism involves the coordination of this ate complex to the substrate, followed by alkyl transfer. organic-chemistry.org
The use of main group metallic Lewis acids, such as MgCl₂, can also dramatically increase the scope of metalation reactions involving Grignard reagents and related organometallic bases. researchgate.net
Stereochemical Control and Diastereoselectivity in Additions
Achieving stereochemical control in the addition of Grignard reagents to carbonyl compounds is a significant challenge in organic synthesis. The diastereoselectivity of these reactions is influenced by a variety of factors, including the substrate, the Grignard reagent, the solvent, and the presence of additives or chiral auxiliaries.
While Grignard reagents themselves are not typically used to induce high levels of enantioselectivity without chiral modifiers, their reactions can exhibit diastereoselectivity when adding to a chiral substrate or in the presence of a chiral environment. The structure of the Grignard reagent, including its aggregation state, can play a role in the stereochemical outcome.
For example, in the context of polymer synthesis, Grignard reagents can be used to initiate anionic polymerization, and by carefully selecting the monomer and reaction conditions, it is possible to control the tacticity (stereochemistry) of the resulting polymer. numberanalytics.com
In the realm of small molecule synthesis, achieving high diastereoselectivity often requires the use of modified Grignard reagents or specific reaction protocols. While detailed studies focusing solely on the diastereoselectivity of this compound additions are specific to particular substrates, the general principles of stereochemical control in Grignard additions apply. The development of stereodivergent syntheses, where different stereoisomers can be selectively obtained from the same starting materials by changing the catalyst or reaction conditions, is an active area of research. nih.gov
Chelation-Controlled Models
In the addition of this compound to carbonyl compounds containing an α-heteroatom (such as oxygen, nitrogen, or sulfur), the reaction's stereoselectivity can often be explained by the Cram-chelate model. youtube.comwikipedia.org This model becomes operative when the magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and the α-heteroatom, forming a rigid, five-membered cyclic intermediate. youtube.com This chelation locks the conformation of the substrate, forcing the nucleophilic ethyl group to attack the carbonyl carbon from the less sterically hindered face. youtube.comuwindsor.ca
This chelation-controlled pathway often leads to a product with stereochemistry opposite to that predicted by non-chelation models like the Felkin-Anh model, which is why the resulting product is sometimes termed the "anti-Felkin" product. youtube.com The key principle is that the chelating substituent is held in an eclipsed conformation relative to the carbonyl group, whereas in the Felkin-Anh model, the largest group is positioned anti-periplanar to the incoming nucleophile. uwindsor.ca
The degree of chelation control is highly dependent on the nature of the heteroatom's substituent (protecting group) and the Lewis acidity of the metal center. nih.govbham.ac.uk this compound itself provides the chelating Mg2+ ion. Small, Lewis basic protecting groups on the α-hydroxy group, such as a methyl or benzyl (B1604629) ether, facilitate the formation of the stable chelate. nih.gov Conversely, bulky protecting groups, like a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ether, sterically hinder the formation of the cyclic intermediate. In such cases, the reaction proceeds through a non-chelated, open-chain transition state, yielding the Felkin-Anh product as the major isomer. nih.govlibretexts.org
The influence of the protecting group on the stereochemical outcome is a powerful tool in synthesis, allowing chemists to selectively generate a desired diastereomer by choosing an appropriate protecting group.
| Substrate (α-alkoxy ketone) | Protecting Group (R') | Major Product Model | Diastereomeric Ratio (Chelate : Felkin-Anh) | Reference |
|---|---|---|---|---|
| α-(Benzyloxy)propanal | Benzyl (Bn) | Cram-Chelate | High (e.g., >95:5) | nih.gov |
| α-(Methoxy)propanal | Methyl (Me) | Cram-Chelate | High | nih.gov |
| α-(tert-Butyldiphenylsilyloxy)propanal | TBDPS | Felkin-Anh | Low (e.g., 1:99) | libretexts.org |
| α-(Triisopropylsilyloxy)ketone | TIPS | Felkin-Anh | Low | bham.ac.uk |
Origin of Stereoselectivity (e.g., in Alkylmagnesium Iodide Additions to β-hydroxy Ketones)
The principle of chelation control can be extended to systems with a heteroatom at the β-position relative to the carbonyl group. In the addition of this compound to a β-hydroxy ketone, the magnesium center can coordinate to both the carbonyl oxygen and the β-hydroxyl oxygen. This forms a more stable six-membered cyclic transition state. wikipedia.org
This chair-like six-membered ring intermediate effectively locks the conformation of the substrate. The substituents on the stereogenic β-carbon will preferentially occupy equatorial positions to minimize steric strain. Consequently, the ethyl group from the Grignard reagent will attack the carbonyl from the less hindered face, which is typically anti-periplanar to the largest substituent at the β-position. wikipedia.org This process, known as 1,3-asymmetric induction, generally leads to the formation of the syn-1,3-diol product upon workup.
As with α-hydroxy carbonyls, the stereochemical outcome is highly dependent on the presence of a free hydroxyl group capable of chelation. If the β-hydroxyl group is protected with a bulky, non-coordinating group (like a silyl (B83357) ether), chelation is prevented. The reaction then proceeds via a non-chelation pathway, such as the Felkin-Anh model, which typically leads to the anti-1,3-diol as the major product. This demonstrates that the ability to form a chelate is the determining factor for the stereochemical course of the reaction.
| Substrate | Chelation Status | Predicted Transition State | Major Diastereomer Product | Reference |
|---|---|---|---|---|
| β-Hydroxy Ketone | Chelating (Free -OH) | Six-membered Chair-like Chelate | syn-1,3-Diol | wikipedia.org |
| β-(Triisopropylsilyloxy) Ketone | Non-chelating (Bulky Protecting Group) | Acyclic Felkin-Anh Model | anti-1,3-Diol | wikipedia.org |
Strategic Applications of Ethylmagnesium Iodide in Complex Organic Synthesis
Diverse Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a central theme in organic chemistry. nih.gov Ethylmagnesium iodide is a versatile reagent for achieving this, participating in a variety of reactions that underpin the synthesis of numerous organic compounds.
Nucleophilic Additions to Carbonyl and Imine Functionalitieselectronicsandbooks.comnii.ac.jp
One of the most powerful applications of this compound is its reaction with carbonyl and imine compounds. libretexts.orglibretexts.org The polarized carbon-magnesium bond in this compound renders the ethyl group strongly nucleophilic, enabling it to attack the electrophilic carbon of these functional groups. youtube.comyoutube.com This reactivity provides a reliable pathway for the synthesis of various types of alcohols and amines. byjus.comnih.gov
The reaction of this compound with formaldehyde (B43269) (methanal) provides a straightforward method for the synthesis of primary alcohols. byjus.comdoubtnut.comdoubtnut.com The nucleophilic ethyl group adds to the carbonyl carbon of formaldehyde, and subsequent acidic workup yields a primary alcohol with one additional carbon atom in the chain. doubtnut.comquora.com
Reaction Scheme: this compound with Methanal
| Reactant 1 | Reactant 2 | Product |
| This compound | Methanal (Formaldehyde) | Propan-1-ol |
This reaction proceeds via a nucleophilic addition mechanism, followed by hydrolysis to yield the primary alcohol. doubtnut.com
When this compound reacts with aldehydes other than formaldehyde, the product is a secondary alcohol. byjus.comquora.comquora.com The ethyl group adds to the carbonyl carbon of the aldehyde, and upon hydrolysis, a secondary alcohol is formed. infinitylearn.com This reaction is a valuable tool for creating more complex alcohol structures.
Reaction Scheme: this compound with Acetaldehyde (B116499)
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetaldehyde | Butan-2-ol |
The reaction between this compound and acetaldehyde yields butan-2-ol after acidic workup. infinitylearn.com
The synthesis of tertiary alcohols can be readily achieved by reacting this compound with ketones. nii.ac.jpyoutube.com The nucleophilic ethyl group attacks the carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon workup. doubtnut.com This method is highly efficient for creating sterically hindered alcohol functionalities. nii.ac.jp
Reaction Scheme: this compound with Acetone
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetone | 2-Methylbutan-2-ol |
The addition of this compound to acetone, followed by hydrolysis, results in the formation of 2-methylbutan-2-ol.
Alkylation and Arylation Reactionschembk.comelectronicsandbooks.comnih.gov
This compound is also employed in alkylation and arylation reactions, where it serves as a source of an ethyl nucleophile to displace a leaving group on an alkyl or aryl halide. nih.gov This class of reactions is fundamental for extending carbon chains and introducing ethyl groups onto various molecular scaffolds. While Grignard reagents can react with alkyl halides, these reactions are sometimes less straightforward than additions to carbonyls and can be influenced by the nature of the halide and the reaction conditions. dntb.gov.ua
Recent advancements have focused on metal-free arylation reactions using hypervalent iodine reagents, which can serve as effective arylating agents. nih.gov
Advanced Cross-Coupling Methodologiesnih.govnih.gov
In modern organic synthesis, this compound finds application in advanced cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. nih.govnih.govresearchgate.net These methodologies allow for the formation of carbon-carbon bonds between the ethyl group of the Grignard reagent and various organic electrophiles, including aryl, vinyl, and alkyl halides or triflates. dntb.gov.uanih.gov
Cross-coupling reactions have become a powerful tool for the synthesis of complex molecules, and the use of Grignard reagents like this compound as the organometallic component is a well-established strategy. nih.govnih.gov These reactions offer a high degree of control and functional group tolerance, making them invaluable in both academic and industrial research. nih.govbris.ac.uk
Addition to Imines and Nitriles
The nucleophilic character of the ethyl group in this compound makes it highly reactive towards the electrophilic carbon atoms of carbon-nitrogen multiple bonds, such as those in imines and nitriles. These reactions provide reliable pathways to amines and ketones, respectively.
The addition of this compound to an imine involves the attack of the ethyl anion equivalent at the imine carbon, forming a new carbon-carbon bond. This generates a magnesium salt of an amine, which upon aqueous workup, is protonated to yield the final amine product. This method is a cornerstone for the synthesis of α-substituted amines.
Reaction with nitriles proceeds in a two-step manner. The initial nucleophilic addition of the ethyl group to the nitrile carbon forms an intermediate imine magnesium salt. This intermediate is not typically isolated; instead, it is subjected to hydrolysis. The acidic workup cleaves the carbon-nitrogen double bond, yielding a ketone. This provides a powerful method for converting nitriles into ethyl ketones. Research has shown that imines formed via the addition of Grignard reagents, such as ethylmagnesium bromide or iodide, to 2-cyanobiaryls can be trapped and induced to cyclize, forming phenanthridine (B189435) structures. nih.gov
Precision Synthesis via Stereoselective Transformations
The control of stereochemistry is paramount in the synthesis of bioactive molecules. This compound has been effectively employed in both diastereoselective and enantioselective transformations to create specific stereoisomers.
Recent studies have highlighted a significant "halide effect" in Grignard reactions, where the choice of the halogen atom in the RMgX reagent dramatically influences the stereochemical outcome. nih.gov Specifically, in nucleophilic additions to β-hydroxy ketones, alkylmagnesium iodide reagents have been shown to provide superior levels of diastereoselectivity for the formation of 1,3-syn diols compared to their bromide or chloride counterparts. nih.govnih.gov
This finding has been powerfully exploited in the synthesis of C4'-modified nucleosides, which are crucial for antiviral and anticancer drug discovery. nih.gov The diastereoselective addition of this compound to a ketofluorohydrin precursor derived from thymine (B56734) allows for the rapid and controlled synthesis of the naturally configured C4'-modified nucleoside. nih.govnih.gov Density functional theory (DFT) calculations suggest this high selectivity stems from the unique Lewis acidity of the chelated magnesium alkoxide intermediate formed with the iodide counterion. nih.gov
Table 1: Diastereoselective Addition of this compound to a Nucleoside Precursor nih.gov
| Reactant | Reagent | Conditions | Product | Key Outcome |
|---|
While this compound itself is achiral, it can be used in enantioselective synthesis through indirect methods. The most common strategy involves the use of a chiral auxiliary. youtube.com In this approach, the substrate molecule is first covalently bonded to a chiral, enantiopure molecule (the auxiliary). The presence of the auxiliary's stereocenters creates a chiral environment that sterically directs the nucleophilic attack of the this compound to one of the two faces of the reactive center. youtube.com This results in the preferential formation of one of two possible diastereomers. After the reaction, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule and allowing for the recovery of the auxiliary for reuse. youtube.com
Alternatively, a chiral catalyst can be employed. A chiral catalyst, used in sub-stoichiometric amounts, complexes with either the substrate or the Grignard reagent to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.com While less common for standard Grignard additions, chiral Lewis acids can be used to activate substrates towards nucleophilic attack in an enantioselective manner.
Utility in High-Value Compound Preparation
The reliability and reactivity of this compound make it a valuable reagent in the multi-step synthesis of complex, high-value molecules, including pharmaceuticals and novel heterocyclic systems.
Camptothecin (B557342) is a potent anticancer alkaloid, and its derivatives, such as Irinotecan, are clinically important drugs. google.com The total synthesis of these complex molecules relies on the efficient preparation of key structural fragments. This compound plays a role in a commercially feasible approach to the AB ring portion of camptothecin analogs. google.com
Specifically, it is used to synthesize 2-amino-5-hydroxypropiophenone, a key intermediate. The synthesis involves the reaction of a 3-halobenzaldehyde with this compound (or the corresponding bromide or chloride) in an inert atmosphere. google.com This Grignard addition step efficiently installs the propiophenone (B1677668) side chain necessary for the subsequent construction of the A and B rings of the camptothecin skeleton.
Table 2: Synthesis of a Camptothecin Intermediate google.com
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. nih.gov this compound is instrumental in the synthesis of substituted indoles via the formation of indolylmagnesium iodide. In this reaction, this compound acts as a strong base, deprotonating the N-H of the indole ring to form a nucleophilic indolyl Grignard reagent, with the evolution of ethane (B1197151) gas. prepchem.comsciencemadness.org
This indolylmagnesium iodide is a versatile intermediate that readily reacts with electrophiles, such as alkyl halides, to form new carbon-carbon bonds, primarily at the C3 position. For example, reacting indolylmagnesium iodide with 1-(γ-chloropropyl)-4-phenylpiperazine in a cold anisole/benzene solvent mixture yields a C3-alkylated indole derivative, demonstrating a robust method for constructing complex indole-based systems. prepchem.com
Table 3: Synthesis of a C3-Substituted Indole Derivative prepchem.com
| Reactant 1 | Reagent 1 | Reactant 2 (Electrophile) | Conditions | Product |
|---|
This compound as a Potent Base in Organic Transformations
Beyond its well-established role as a nucleophile, the ethyl anion in this compound (C₂H₅MgI) imparts significant basicity to the reagent. This characteristic allows it to function as a potent non-nucleophilic base, capable of deprotonating a wide range of acidic protons. This application is particularly valuable when a strong, yet sterically unhindered, base is required for specific organic transformations. The utility of this compound as a base is most prominently observed in deprotonation and enolization reactions.
The fundamental basic reaction of this compound is its reaction with any compound containing an active proton, such as water or alcohols. quora.comdoubtnut.com In these reactions, the ethyl group readily abstracts a proton to form the stable alkane, ethane. quora.comdoubtnut.comdoubtnut.com For instance, the reaction with water rapidly quenches the Grignard reagent, producing ethane gas and magnesium hydroxyiodide. quora.comdoubtnut.com This reactivity underscores the necessity of maintaining anhydrous (dry) conditions during Grignard reactions to prevent the reagent's destruction. doubtnut.com
A more synthetically useful application of its basicity is in the generation of enolates from carbonyl compounds. While addition to the carbonyl group is a competing reaction, the extent of enolization versus addition is influenced by factors such as steric hindrance around the carbonyl group. acs.org In the case of sterically hindered ketones, where nucleophilic attack by the bulky Grignard reagent is disfavored, deprotonation at the α-carbon to form a magnesium enolate becomes the predominant pathway. acs.orgacs.org Studies on the related mthis compound have shown that ketones with significant steric bulk are almost completely enolized by the Grignard reagent. acs.org This formation of an enolate is a critical step in many carbon-carbon bond-forming reactions, allowing the ketone to act as a nucleophile in subsequent steps.
Furthermore, this compound can deprotonate terminal alkynes, forming magnesium acetylides. This transformation is a key step in the construction of more complex alkyne structures through subsequent alkylation or other coupling reactions. The reaction of this compound with 2-methylindole, for example, involves the deprotonation of the N-H proton to form an indolylmagnesium iodide intermediate, which then participates in further reactions. prepchem.com
The following table summarizes the role of this compound as a base in various transformations.
| Reaction Type | Substrate | Product(s) | Significance |
| Protonolysis | Water (H₂O) | Ethane, Mg(OH)I | Demonstrates the basicity and moisture sensitivity of the reagent. quora.comdoubtnut.com |
| Enolization | Sterically Hindered Ketone (e.g., Di-tert-butyl ketone) | Magnesium Enolate, Ethane | Generates a key nucleophilic intermediate for subsequent reactions. acs.orgacs.org |
| Deprotonation | Terminal Alkyne (R-C≡C-H) | Magnesium Acetylide (R-C≡C-MgI), Ethane | Forms a versatile intermediate for alkyne functionalization. |
| Deprotonation | Amine (e.g., Propylamine) | N-Magnesated Amine, Ethane | Demonstrates reactivity towards N-H acidic protons. doubtnut.com |
Oxidative Coupling Reactions (e.g., TEMPO-mediated)
This compound can participate in oxidative coupling reactions, where the ethyl groups from two molecules of the Grignard reagent are joined to form a new carbon-carbon bond. A prominent example of such transformations is the homocoupling reaction mediated by stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net These reactions represent a powerful method for forming symmetrical alkanes from alkyl Grignard reagents.
In a TEMPO-mediated oxidative coupling, the Grignard reagent is not acting as a nucleophile or a base in the traditional sense, but as a source of alkyl radicals or their equivalents. The general mechanism for the TEMPO-mediated homocoupling of Grignard reagents involves the oxidation of the Grignard reagent. rsc.orgrsc.org While detailed mechanistic studies have focused primarily on aryl Grignard reagents, the fundamental steps are applicable to alkyl Grignards like this compound. rsc.orgresearchgate.net
The process is initiated by the oxidation of the stable TEMPO radical to its corresponding oxoammonium salt by an external oxidant, or in some systems, the oxoammonium salt is generated in situ and acts as the primary oxidant. windows.net This highly reactive oxoammonium salt then oxidizes the Grignard reagent. This oxidation step facilitates the coupling of the ethyl groups. For this compound, this homocoupling reaction would yield butane (B89635) (CH₃CH₂CH₂CH₃).
Although transition metals are often used to catalyze oxidative couplings, TEMPO provides a metal-free alternative. researchgate.net The reaction can often proceed with catalytic amounts of TEMPO in the presence of a terminal oxidant like oxygen or air. researchgate.net Experimental studies on aryl Grignard reagents have shown that the reaction does not proceed via free aryl radicals, but may involve the formation of biaryl radical anions as intermediates within a dimeric magnesium complex. rsc.orgrsc.orgresearchgate.net A similar pathway can be postulated for alkyl Grignards. The presence of magnesium halides, such as MgBr₂, has been shown to be crucial for the success of the coupling in some systems. rsc.orgrsc.org
The table below outlines the general scheme for TEMPO-mediated oxidative coupling and its specific application to this compound.
| Reaction | Grignard Reagent | Mediator/Oxidant | Coupled Product | Key Mechanistic Feature |
| General Homocoupling | R-MgX | TEMPO / O₂ | R-R | Oxidation of the Grignard reagent by a TEMPO-derived oxoammonium species. researchgate.netwindows.net |
| Ethyl Homocoupling | This compound (C₂H₅MgI) | TEMPO / O₂ | Butane (C₄H₁₀) | Formation of a C(sp³)-C(sp³) bond via oxidative coupling of two ethyl groups. |
Theoretical and Computational Investigations of Ethylmagnesium Iodide Chemistry
Quantum Mechanical Studies of Grignard Reagent Formation and Reactivity
Quantum mechanics offers a powerful lens through which to view the electronic structure and behavior of molecules. For ethylmagnesium iodide, these methods have been instrumental in understanding the nuances of its formation from ethyl iodide and magnesium, as well as its subsequent chemical reactions. These theoretical explorations have helped to resolve experimental ambiguities and provide a predictive framework for the reactivity of this important class of reagents.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of chemical reactions. DFT calculations have been applied to investigate the reaction pathways of Grignard reagents, including analogs of this compound, with various substrates.
Theoretical investigations into the formation of Grignard reagents have explored both radical and non-radical mechanisms. Studies on the reaction of methyl chloride with magnesium clusters, for instance, have shown that the radical pathway is predominant on smaller magnesium clusters, while a non-radical pathway becomes competitive as the cluster size increases.
In the context of Grignard reactions with carbonyl compounds, DFT studies have revealed detailed reaction paths. For the reaction of methylmagnesium chloride with formaldehyde (B43269) in dimethyl ether, a mechanism involving the coordination of the carbonyl to a dimeric Grignard reagent has been proposed. This highlights the importance of aggregation in the reactivity of Grignard reagents. The calculations suggest a polar, four-centered transition state leading to the formation of the carbon-carbon bond. When steric hindrance is significant, a single electron transfer (SET) mechanism, leading to a diradical intermediate, may become favorable.
Computational studies on the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) for ethylmagnesium bromide (a close analog of this compound) in diethyl ether and tetrahydrofuran (B95107) (THF) have also been conducted using DFT. These studies show that the position of the equilibrium is significantly influenced by the solvent, with the organomagnesium halide being the predominant species in diethyl ether, while the dialkylmagnesium and magnesium halide are favored in THF.
Table 1: Calculated Relative Energies for the Schlenk Equilibrium of EtMgBr in Gas Phase and Solvated with Diethyl Ether (Et₂O)
| Species | ΔE (gas phase, kcal/mol) | ΔE (solvated, kcal/mol) |
| 2 EtMgBr(Et₂O)₂ | 0.0 | 0.0 |
| Et₂Mg(Et₂O)₂ + MgBr₂(Et₂O)₂ | -3.9 | 4.8 |
Data adapted from a theoretical study on the Schlenk equilibrium. The energies are relative to the disolvated ethylmagnesium bromide.
Understanding the energy landscape of a reaction is crucial for predicting its feasibility and rate. Computational chemistry allows for the detailed mapping of potential energy surfaces, including the identification of minima (reactants and products), maxima (transition states), and saddle points.
Transition state theory (TST) provides the framework for relating the properties of the transition state to the reaction rate. For Grignard reactions, computational studies have focused on determining the geometry and energy of the transition states. In the addition of Grignard reagents to carbonyl compounds, the transition state is often depicted as a six-membered ring.
DFT calculations have been used to model the transition state for the addition of methylmagnesium chloride to formaldehyde. The geometry of the transition state reveals a four-centered structure where the magnesium atom coordinates to the carbonyl oxygen, and the methyl group is transferred to the carbonyl carbon. The activation energy for this process provides insight into the reaction kinetics.
Investigations into the reaction of Grignard reagents with other substrates, such as alkynes, have also been performed. A study on the reaction of methylmagnesium halides with propyne (B1212725) identified a cyclic transition state where the proton transfer from the alkyne to the methyl group occurs in an almost linear fashion.
Table 2: Calculated Activation Barriers for the Reaction of MeMgX with Propyne
| Reactant | Activation Barrier (kcal/mol) |
| MeMgCl + |
Prediction of Regio- and Stereoselectivity
The prediction of how and where a chemical reaction will occur is a central goal of modern chemistry. For reactions involving organometallic compounds like this compound, computational chemistry has emerged as a powerful tool to forecast the regio- and stereochemical outcomes of reactions. By modeling the interactions between reactants at an atomic level, chemists can gain insights into the factors that govern selectivity and design more efficient and precise synthetic routes.
Chelation-Control Rationalization via Computational Methods
Chelation, the process where a central metal atom is bonded to two or more atoms of a single molecule (a ligand), can be a dominant factor in controlling the stereochemical course of a Grignard reaction. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in rationalizing and predicting the effects of chelation on the addition of Grignard reagents to carbonyl compounds.
Computational studies have shown that the stereochemical outcome of the addition of Grignard reagents to α-alkoxy ketones can be effectively explained by considering a chelation model. In these models, the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid cyclic transition state. This cyclic intermediate directs the nucleophilic attack of the ethyl group from a specific face of the carbonyl, leading to a high degree of diastereoselectivity.
For instance, DFT calculations on related Grignard systems have elucidated the energetic favorability of chelated transition states. These calculations can quantify the stability of different potential reaction pathways, demonstrating why the chelation-controlled pathway is preferred over non-chelated pathways, such as those predicted by the Felkin-Anh model in the absence of a chelating group.
While specific computational studies focusing exclusively on this compound are limited in publicly available literature, the principles derived from studies on similar Grignard reagents, like ethylmagnesium bromide, are largely applicable. These studies indicate that the presence of a coordinating group on the substrate can lead to the formation of a stable, five- or six-membered chelate ring involving the magnesium atom. The structure and stability of these chelated intermediates are key determinants of the observed stereoselectivity. uncw.edu
Table 1: Key Factors in Chelation-Controlled Grignard Additions Investigated Computationally
| Factor | Description | Computational Insight |
| Ligand Type | The nature of the chelating group on the substrate (e.g., alkoxy, amino). | DFT calculations can model the binding energy of different ligands to the magnesium center, predicting the strength of the chelation. |
| Solvent Effects | The coordinating ability of the solvent (e.g., THF, diethyl ether). | Explicit solvent models in computational calculations can reveal how solvent molecules compete with the chelating group for coordination to the magnesium, influencing the stability of the chelated transition state. |
| Grignard Reagent Aggregation | The state of the Grignard reagent in solution (monomer, dimer, etc.). | Computational models can explore the reactivity of different aggregate states and their propensity to form chelated intermediates. Dimeric forms have been shown to participate in chelation-controlled reactions. uncw.edu |
| Substrate Conformation | The spatial arrangement of the substrate's atoms. | Conformational analysis using computational methods can identify the lowest energy conformation of the substrate, which in turn influences the feasibility of chelate formation. |
Quantitative Structure-Activity Relationships (QSAR) in Grignard Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific activity, such as reaction yield, rate, or selectivity. wikipedia.orgnih.gov In the context of Grignard chemistry, QSAR could potentially be a valuable tool for predicting the outcomes of reactions involving reagents like this compound.
The fundamental principle of QSAR is that the properties and, consequently, the reactivity of a chemical are a function of its molecular structure. nih.gov By identifying key molecular descriptors that encode structural features, it is possible to build a predictive model. These descriptors can be categorized as:
Topological: Based on the 2D representation of the molecule.
Geometrical: Derived from the 3D structure of the molecule.
Electronic: Related to the electron distribution in the molecule.
Physicochemical: Such as lipophilicity (logP) and molar refractivity.
The development of a QSAR model for predicting the regio- and stereoselectivity of this compound reactions would involve several steps:
Data Collection: A dataset of reactions with known selectivity outcomes would be required. This would include variations in the substrate, and potentially the reaction conditions.
Descriptor Calculation: A wide range of molecular descriptors for the reactants would be calculated using specialized software.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to establish a correlation between the descriptors and the observed selectivity.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
While the application of QSAR to predict the selectivity of Grignard reactions is not yet a widely established field, related research in organometallic chemistry and reaction outcome prediction suggests its potential. nih.gov For example, QSAR has been used to model the toxicity of organometallic compounds and to design catalysts. nih.gov The challenges in applying QSAR to Grignard chemistry lie in the complexity of the reaction mechanism, including the Schlenk equilibrium and the influence of solvent and aggregation states, which can be difficult to capture with standard molecular descriptors. nih.gov
Table 2: Potential Descriptors for a QSAR Model of this compound Reactivity
| Descriptor Class | Potential Descriptor | Relevance to Grignard Chemistry |
| Electronic | Partial atomic charges on carbonyl carbon and oxygen | Indicates the electrophilicity of the reaction center. |
| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Relates to the nucleophilicity of the Grignard reagent and the electrophilicity of the substrate. | |
| Steric | Steric parameters (e.g., Taft's Es, Charton's ν) | Quantifies the steric hindrance around the reaction center, which is crucial for predicting stereoselectivity. |
| Molecular volume/surface area | Provides a general measure of molecular size. | |
| Quantum Chemical | Bond orders | Can describe the strength of the bonds involved in the reaction. |
| Electrostatic potential maps | Visualizes the charge distribution and potential sites for nucleophilic attack. |
The development of robust QSAR models for Grignard reactions remains a future challenge, but one that holds the promise of significantly accelerating the discovery and optimization of chemical reactions.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Environmentally Benign Grignard Processes
The traditional synthesis of Grignard reagents, including ethylmagnesium iodide, often relies on volatile and flammable ether solvents. Recognizing the environmental and safety concerns, significant research is underway to develop greener alternatives. This includes the exploration of alternative solvent systems, such as ionic liquids or deep eutectic solvents, which offer lower volatility and reduced flammability. Furthermore, mechanochemical methods, where reactions are induced by mechanical force rather than solvents, are being investigated as a solvent-free approach to Grignard reagent formation. The goal is to create processes that are not only safer and more environmentally friendly but also more efficient in terms of atom economy and energy consumption.
Another key aspect of sustainable Grignard chemistry is the move towards continuous flow processes. youtube.com Continuous manufacturing offers several advantages over traditional batch production, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for real-time monitoring and control. youtube.commt.com The development of robust and scalable continuous flow systems for the synthesis and subsequent reactions of this compound is a major area of focus, aiming to make its industrial application more sustainable and cost-effective. youtube.com
Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Probes
A deeper understanding of the intricate mechanisms governing Grignard reactions is crucial for optimizing existing processes and designing new ones. The complex nature of this compound in solution, including the Schlenk equilibrium, has historically been challenging to study. wikipedia.orgcaltech.edusci-hub.ruacs.org However, the advent of advanced spectroscopic and analytical techniques is providing unprecedented insights.
In situ spectroscopic methods, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction species. mt.com These techniques enable the direct observation of intermediates, the tracking of reactant consumption and product formation, and the elucidation of reaction kinetics. mt.com For instance, in situ FTIR has been instrumental in monitoring the formation of Grignard reagents and understanding the kinetics of their subsequent reactions. mt.com Computational studies, including ab initio molecular dynamics simulations, are also being employed to model the Schinlk equilibrium and solvation dynamics of Grignard reagents in different solvents, providing a molecular-level understanding of their behavior. acs.org
Integration of this compound Chemistry with Automation and High-Throughput Screening
The demand for rapid discovery and optimization of new chemical reactions and processes has driven the integration of automation and high-throughput screening (HTS) in chemical research. nih.govsigmaaldrich.com These technologies allow for the parallel execution of a large number of experiments, significantly accelerating the pace of research and development. nih.govunchainedlabs.com
In the context of this compound chemistry, automated systems are being developed to perform reaction screening, optimization, and library synthesis in a highly efficient manner. youtube.comthegauntgroup.com Robotic platforms can precisely dispense reagents, control reaction conditions, and analyze the outcomes of numerous reactions simultaneously. youtube.com This approach is particularly valuable for exploring a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions for a given transformation. sigmaaldrich.comunchainedlabs.com The combination of HTS with advanced data analysis and machine learning algorithms is poised to further revolutionize the field, enabling predictive modeling of reaction outcomes and the rational design of new synthetic methodologies. thegauntgroup.com
Exploration of Novel Reactivities beyond Canonical Grignard Transformations
While the classical reactions of Grignard reagents with carbonyl compounds are well-established, researchers are continuously exploring novel reactivities of this compound. mt.comwisc.edu This includes its use in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high precision.
Furthermore, the ability of this compound to act as a strong base is being exploited in metalation reactions to generate other organometallic reagents. nih.gov This "in situ Grignard metalation method" provides a convenient one-pot procedure for the synthesis of various metal amides and other organometallic compounds. nih.gov The exploration of such non-canonical reactivities is expanding the synthetic utility of this compound far beyond its traditional applications.
Applications in Advanced Materials Science and Polymer Chemistry
The unique properties of this compound are also finding applications in the synthesis of advanced materials and polymers. Its role as an initiator or catalyst in polymerization reactions is an area of growing interest. For example, it can be used to initiate the ring-opening polymerization of cyclic esters to produce biodegradable polyesters.
In materials science, this compound can be employed as a precursor for the synthesis of magnesium-containing nanomaterials and thin films. These materials can have interesting electronic, optical, or catalytic properties with potential applications in various technological fields. The ability to precisely control the composition and structure of these materials through the careful design of the Grignard reagent and reaction conditions is a key focus of current research.
Investigations into Isotopic Labeling and Rearrangement Mechanisms with this compound
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. This compound can be used to introduce stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into organic molecules. For instance, reacting this compound with heavy water (D₂O) provides a straightforward method for preparing ethane-d₁. quora.com This allows for the tracing of the ethyl group through complex reaction sequences.
Furthermore, studies involving this compound have contributed to the understanding of rearrangement mechanisms in organic chemistry. The ability of the ethyl group to migrate under certain reaction conditions provides insights into the formation and stability of various carbocationic or radical intermediates. These fundamental studies are crucial for developing a deeper understanding of chemical reactivity and for designing more selective and efficient synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
